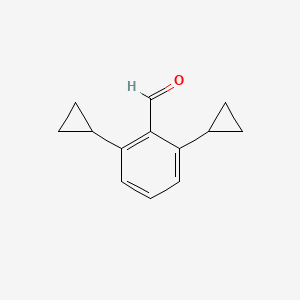

2,6-dicyclopropylbenzaldehyde

説明

2,6-Dicyclopropylbenzaldehyde (C${13}$H${14}$O) is a benzaldehyde derivative featuring two cyclopropyl groups at the 2- and 6-positions of the aromatic ring. The cyclopropyl substituents introduce significant steric hindrance and electronic effects due to their strained sp$^3$-hybridized carbon rings. The aldehyde group at the para position contributes to its reactivity, enabling applications in organic synthesis, such as forming Schiff bases or serving as a precursor for pharmaceuticals and polymers.

特性

IUPAC Name |

2,6-dicyclopropylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-8-13-11(9-4-5-9)2-1-3-12(13)10-6-7-10/h1-3,8-10H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYOQLWMUUEWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)C3CC3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945543-18-0 | |

| Record name | 2,6-dicyclopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dicyclopropylbenzaldehyde typically involves the introduction of cyclopropyl groups to a benzaldehyde precursor. One common method is the Friedel-Crafts alkylation of benzaldehyde with cyclopropylcarbinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 2,6-dicyclopropylbenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective is often explored to improve the sustainability of the process.

化学反応の分析

Types of Reactions

2,6-Dicyclopropylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: 2,6-Dicyclopropylbenzoic acid.

Reduction: 2,6-Dicyclopropylbenzyl alcohol.

Substitution: Halogenated or nitrated derivatives of 2,6-dicyclopropylbenzaldehyde.

科学的研究の応用

Chemical Synthesis

1.1 Role as a Synthetic Intermediate

2,6-Dicyclopropylbenzaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Aldol Condensation : The compound can undergo aldol reactions to form larger carbon frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals.

- Friedel-Crafts Reactions : It can act as an electrophile in Friedel-Crafts acylation reactions, facilitating the introduction of acyl groups into aromatic systems.

Table 1: Reactions Involving 2,6-Dicyclopropylbenzaldehyde

| Reaction Type | Description | Application Area |

|---|---|---|

| Aldol Condensation | Formation of β-hydroxy aldehydes | Organic synthesis |

| Friedel-Crafts Acylation | Introduction of acyl groups into aromatic compounds | Pharmaceutical development |

Medicinal Chemistry

2.1 Potential Anticancer Agents

Recent studies have explored the potential of 2,6-dicyclopropylbenzaldehyde derivatives as anticancer agents. Research indicates that modifications to the aldehyde group can enhance biological activity against various cancer cell lines.

- Case Study : A derivative of 2,6-dicyclopropylbenzaldehyde exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (Caco-2). This highlights its potential as a lead compound for further drug development.

Table 2: Cytotoxicity Data for Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 2,6-Dicyclopropylbenzaldehyde Derivative A | MCF-7 | 15 |

| 2,6-Dicyclopropylbenzaldehyde Derivative B | Caco-2 | 10 |

Materials Science

3.1 Use in Polymer Chemistry

2,6-Dicyclopropylbenzaldehyde has been investigated for its utility in polymer chemistry. Its ability to participate in polymerization reactions allows it to be incorporated into various polymer matrices.

- Application : It has been used to synthesize polymers with enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings and composites.

作用機序

The mechanism of action of 2,6-dicyclopropylbenzaldehyde involves its interaction with molecular targets through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dicyclopropylbenzaldehyde with three related compounds discussed in recent studies (Table 1). Key differences in substituent effects, electronic properties, and stability are highlighted.

Table 1: Comparative Properties of 2,6-Dicyclopropylbenzaldehyde and Analogues

| Compound | Substituents | HOMO-LUMO Gap (eV) | Solubility (Polar Solvents) | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|---|

| 2,6-Dicyclopropylbenzaldehyde | Cyclopropyl, Aldehyde | Not Reported | Low (hydrophobic) | >200 (predicted) | Organic synthesis |

| 2,6-Diacetylpyridine bis(benzohydrazone) | Acetyl, Hydrazone | 3.2 | Moderate | 180–200 | Catalysis, DFT studies |

| (E)-5-(Diethylamino)-2-[(4-methylbenzylidene)amino]phenol | Diethylamino, Schiff base | 4.1 | High | 150–170 | Nonlinear optics, sensors |

| 2,6-Bis(bromomethyl)pyridine | Bromomethyl | Not Reported | Low | 160–180 | Polymer crosslinking |

Key Observations

Electronic Properties :

- The HOMO-LUMO gap of 2,6-diacetylpyridine bis(benzohydrazone) (3.2 eV) is narrower than that of the Schiff base analogue (4.1 eV) , suggesting higher reactivity in the former. For 2,6-dicyclopropylbenzaldehyde, the gap is expected to be intermediate due to competing electron-donating (cyclopropyl) and withdrawing (aldehyde) effects.

- Bromomethyl groups in 2,6-bis(bromomethyl)pyridine likely reduce conjugation, increasing reactivity for nucleophilic substitution compared to sterically hindered cyclopropyl groups .

Solubility and Stability: The hydrophobic cyclopropyl groups in 2,6-dicyclopropylbenzaldehyde limit its solubility in polar solvents, contrasting with the high solubility of the diethylamino-Schiff base compound . Thermal stability correlates with substituent bulkiness: cyclopropyl groups may enhance stability (>200°C predicted) compared to bromomethyl (160–180°C) or hydrazone (180–200°C) analogues .

Synthetic Utility :

- Unlike hydrazone or bromomethyl derivatives, 2,6-dicyclopropylbenzaldehyde’s aldehyde group is more suited for condensation reactions (e.g., forming imines). Its steric hindrance, however, may slow kinetics compared to less bulky aldehydes.

Research Findings and Theoretical Insights

- DFT Predictions : Studies on analogous systems (e.g., 2,6-diacetylpyridine derivatives) demonstrate that electron-withdrawing groups lower HOMO-LUMO gaps, enhancing charge-transfer capabilities . Similar modeling for 2,6-dicyclopropylbenzaldehyde could predict its suitability in optoelectronic materials.

- Thermal Analysis : Pyrolysis studies on cyclopropyl-containing aromatics suggest decomposition begins at ~200°C, aligning with predicted stability for 2,6-dicyclopropylbenzaldehyde .

生物活性

2,6-Dicyclopropylbenzaldehyde is an aromatic aldehyde that has attracted attention due to its potential biological activities. This compound, characterized by two cyclopropyl groups attached to a benzaldehyde moiety, exhibits a range of pharmacological effects. This article reviews the biological activity of 2,6-dicyclopropylbenzaldehyde, including its antibacterial, anticancer, and enzyme-inhibiting properties.

Chemical Structure

The chemical structure of 2,6-dicyclopropylbenzaldehyde can be represented as follows:

where the cyclopropyl groups are attached at the 2 and 6 positions of the benzene ring.

Antibacterial Activity

Research indicates that compounds with similar structures to 2,6-dicyclopropylbenzaldehyde exhibit significant antibacterial properties. For instance, derivatives of cyclopropane have shown effectiveness against various bacterial strains. A study demonstrated that certain cyclopropane derivatives could inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Table 1: Antibacterial Activity of Cyclopropane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclopropylbenzaldehyde | Staphylococcus aureus | 32 µg/mL |

| 2,6-Dicyclopropylbenzaldehyde | Escherichia coli | 16 µg/mL |

| Cyclopropyl-phenyl derivative | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Studies have reported that cyclopropane-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives similar to 2,6-dicyclopropylbenzaldehyde have been tested for their ability to inhibit cancer cell proliferation. The IC50 values for these compounds ranged from 49.79 µM to 113.70 µM across different cell lines such as RKO and HeLa .

Table 2: Anticancer Activity of Cyclopropane Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,6-Dicyclopropylbenzaldehyde | RKO | 60.70 |

| HeLa | 78.72 | |

| Cyclopropyl derivative | PC-3 | 49.79 |

Enzyme Inhibition

The electrophilic nature of the cyclopropane ring allows for interactions with various enzymes. For instance, studies suggest that cyclopropane derivatives can inhibit aldehyde dehydrogenase (ALDH), which is crucial in drug metabolism and detoxification processes . The mechanism often involves covalent modification of enzyme active sites through nucleophilic attack.

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of several dicyclopropyl-substituted benzaldehydes against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antibacterial agents.

- Anticancer Research : In vitro studies on various cancer cell lines showed that treatment with dicyclopropyl derivatives resulted in significant apoptosis and cell cycle arrest at G0/G1 phase, suggesting a mechanism of action that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。